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Compound of Interest

Compound Name: 1-Phenyl-2-propanol

Cat. No.: B081561

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-phenyl-2-
propanol, a key chemical intermediate. The document details the expected data from Infrared
(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 3C), and Mass
Spectrometry (MS). Experimental protocols for acquiring this data are also provided, offering a
comprehensive resource for the identification, characterization, and quality control of this
compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenyl-2-propanol.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?)

Functional Group Assignment

~3400 (broad)

O-H stretch (alcohol)

~3085, 3062, 3027

C-H stretch (aromatic)

~2965, 2925, 2870

C-H stretch (aliphatic)

~1604, 1495, 1453

C=C stretch (aromatic ring)

~1090

C-O stretch (secondary alcohol)

~745, 700

C-H bend (out-of-plane, monosubstituted

benzene)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

. . Coupling

Chemical Shift . . .

Multiplicity Integration Assignment Constant (J)
(3) ppm

Hz
_ Aromatic protons
~7.15-7.35 Multiplet 5H -
(CeHs)

~4.1 Multiplet 1H CH-OH -

Doublet of CHH-Ph
~2.8 1H , _ ~13.5,~5.0

Doublets (diastereotopic)

Doublet of CHH-Ph
~2.6 1H _ . ~13.5,~8.0

Doublets (diastereotopic)
~2.0 Singlet (broad) 1H OH -
~1.2 Doublet 3H CHs ~6.0

13C NMR (Carbon-13 NMR)[1]
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Chemical Shift (8) ppm Assighment

~138.5 C (quaternary, aromatic)
~129.3 CH (aromatic)

~128.4 CH (aromatic)

~126.2 CH (aromatic)

~70.5 CH-OH

~45.5 CHz

~23.0 CHs

Mass Spectrometry (MS)[2][3]

m/z Relative Intensity (%) Proposed Fragment
136 Low [M]* (Molecular lon)
92 100 [C7Hs]* (Tropylium ion)
91 ~50 [C7H7]* (Benzyl cation)
45 ~30 [C2H50]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may require optimization.

Infrared (IR) Spectroscopy
Methodology:

o Sample Preparation: As 1-phenyl-2-propanol is a liquid at room temperature, the neat liquid
can be analyzed directly.[2] A drop of the sample is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3]

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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o Data Acquisition: A background spectrum of the empty sample holder is recorded. The
sample is then placed in the instrument, and the spectrum is acquired. Data is typically
collected over a range of 4000-400 cm~1. The resulting spectrum is presented as
transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy:

o Sample Preparation: Approximately 5-25 mg of 1-phenyl-2-propanol is dissolved in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls, D20) in an NMR tube.[4] Tetramethylsilane
(TMS) is typically used as an internal standard (O ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition: A standard one-dimensional proton spectrum is acquired. Typical
parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a
relaxation delay of 1-2 seconds.

o Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier
transformation, phase correction, and baseline correction. The signals are integrated, and
the chemical shifts are referenced to the internal standard.

13C NMR Spectroscopy:

o Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated
solvent) is generally required for 13C NMR compared to *H NMR.[4]

 Instrumentation: A high-field NMR spectrometer is used.

o Data Acquisition: A proton-decoupled carbon spectrum is acquired. This involves broadband
irradiation of the proton frequencies to remove C-H coupling, resulting in singlets for each
unique carbon atom.

o Data Processing: Similar to *H NMR, the data is processed using Fourier transformation,
phase correction, and baseline correction. The chemical shifts are referenced to the
deuterated solvent peak or TMS.
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Mass Spectrometry (MS)
Methodology:

e Sample Introduction and lonization: A small amount of the liquid sample is introduced into
the mass spectrometer, where it is vaporized. The vaporized molecules are then ionized,
typically using an electron impact (El) source, which bombards the molecules with high-
energy electrons to form a molecular ion and various fragment ions.[5][6]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

» Detection: An ion detector measures the abundance of each ion at a specific m/z value. The
resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-phenyl-2-propanol.
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General Workflow for Spectroscopic Analysis of 1-Phenyl-2-Propanol
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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